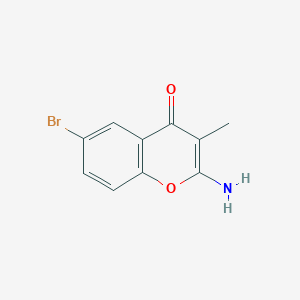

2-Amino-6-bromo-3-methyl-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a heterocyclic compound that belongs to the chromenone family Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one typically involves the reaction of 6-bromo-3-methyl-4H-chromen-4-one with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at C6-Bromine

The bromine atom at position 6 serves as a primary site for nucleophilic substitution due to its electron-withdrawing effects and leaving-group potential.

Key Findings :

-

Palladium-catalyzed cross-coupling (e.g., Suzuki) enables selective aryl/heteroaryl group introduction at C6 .

-

Direct amination requires elevated temperatures and copper iodide as a catalyst .

Functionalization of the C2-Amino Group

The amino group at position 2 participates in condensation and acylation reactions, forming derivatives with enhanced bioactivity.

Key Findings :

-

Ultrasound-assisted phosphonation achieves >90% yields under green conditions .

-

Acylated derivatives show improved pharmacokinetic properties .

Oxidation and Reduction Reactions

The chromenone core and substituents undergo redox transformations:

Mechanistic Insight :

-

Selective oxidation of the C3-methyl group to a carboxylic acid proceeds via radical intermediates under strong acidic conditions .

Cyclization and Heterocycle Formation

The amino and ketone groups facilitate intramolecular cyclization:

Key Findings :

-

Pyrazole derivatives exhibit significant cytotoxicity against liver carcinoma cells .

-

Thiazolidinone formation enhances binding to cysteine proteases .

Electrophilic Aromatic Substitution (EAS)

The electron-rich chromenone ring undergoes EAS at C5 and C7 positions:

Mechanistic Insight :

Scientific Research Applications

Chemistry

2-Amino-6-bromo-3-methyl-4H-chromen-4-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, enhancing its utility in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with different functional groups .

The compound has garnered attention for its potential biological activities:

- Anticancer Properties : Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and lung (SK-LU-1) cancer cells. Some derivatives have shown activity comparable to or exceeding that of standard chemotherapeutics like etoposide .

- Antimicrobial and Anti-inflammatory Effects : The presence of the amino group contributes to its antimicrobial and anti-inflammatory properties. Research indicates promising results against various bacterial strains and inflammatory markers .

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been explored for its potential as an enzyme inhibitor. Its ability to interact with specific molecular targets allows it to modulate biological processes such as cell proliferation and apoptosis .

Case Study 1: Anticancer Activity

A study focused on the structure–activity relationship (SAR) of chromene derivatives found that modifications at the 6-position significantly enhance MAO-B inhibitory activity. This highlights the importance of structural variations in determining biological efficacy .

Case Study 2: Antimicrobial Efficacy

Research evaluating various chromene derivatives demonstrated that certain compounds exhibited cytotoxicity against multiple cancer cell lines with IC50 values lower than those of established drugs like fluconazole, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

- 6-Bromo-3-methyl-4H-chromen-4-one

- 2-Amino-4H-chromen-4-one

- 3-Bromo-6-methyl-4H-chromen-4-one

Uniqueness

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is unique due to the presence of both amino and bromo substituents on the chromenone core. This dual functionality allows for a wide range of chemical modifications and enhances its biological activity compared to similar compounds .

Biological Activity

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromene family, noted for its unique structural features that contribute to its biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties and other pharmacological effects.

Structural Characteristics

The compound features:

- Amino group at position 2

- Bromo group at position 6

- Methyl group at position 3

These substitutions are crucial for enhancing its reactivity and biological profile compared to other chromene derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown that derivatives of this compound demonstrate IC₅₀ values lower than 30 μg/mL against cell lines such as MDA-MB-231 (breast cancer) and MCF-7 (breast cancer) .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound Derivative | Cell Line | IC₅₀ Value (μg/mL) | Comparison Drug |

|---|---|---|---|

| 2-Amino-6-bromo | MDA-MB-231 | <30 | Etoposide |

| 7e | MDA-MB-231 | 3.46 | Etoposide |

| 7f | MCF-7 | 18.76 | Etoposide |

This data suggests that compounds with bromine and amino substitutions can enhance interaction with biological targets, improving their therapeutic efficacy .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Inhibition : It binds to active sites of specific enzymes, blocking their activity.

- Cellular Pathway Modulation : It may interfere with pathways related to cell proliferation and apoptosis, leading to altered gene expression and signaling .

Antimicrobial and Anti-inflammatory Effects

Beyond its anticancer potential, the compound has been explored for antimicrobial and anti-inflammatory activities. The presence of the amino group is believed to contribute to these effects, making it a candidate for further research in these areas .

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of chromene derivatives, including this compound. For instance, a study highlighted that modifications at the 6-position significantly enhance MAO-B inhibitory activity, indicating the importance of structural variations in determining biological efficacy .

Key Findings from Various Studies:

- Cytotoxicity : The compound exhibits cytotoxicity comparable or superior to standard drugs like etoposide against multiple cancer cell lines .

- MAO-B Inhibition : Certain derivatives demonstrate selective inhibition of MAO-B isoforms, which is relevant for treating neurological disorders .

- Green Chemistry Synthesis : Recent advancements in synthesis methods emphasize environmentally friendly approaches while maintaining high yields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-bromo-3-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted bromoacetophenone derivatives under acidic conditions. Key parameters include temperature (80–100°C), solvent choice (e.g., acetic acid for cyclization), and stoichiometric ratios of brominating agents (e.g., NBS). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization using ethanol/water mixtures. Bromination at the 6-position is regioselective but may require excess Br₂ in glacial acetic acid to avoid side reactions .

Q. How is the molecular conformation of this chromenone derivative validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL refinement (SHELX-97) resolves bond angles (e.g., C4–C5–H5 at ~120°) and dihedral angles (e.g., C6–C1–C2–C3: 178.5°), confirming planarity of the chromenone core. Discrepancies between calculated and observed torsion angles (e.g., Br1–C1–C6–C5) may indicate steric strain from the bromo substituent .

Q. What spectroscopic techniques are critical for characterizing purity and structure?

- Methodological Answer :

- ¹H/¹³C NMR : Detect aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.5 ppm). Bromine’s electronegativity deshields adjacent carbons (e.g., C6 at δ 125–130 ppm).

- MS (EI) : Molecular ion [M⁺] at m/z 267 (C₁₀H₈BrNO₂). Fragmentation patterns confirm bromine loss (e.g., [M–Br]⁺ at m/z 188).

- IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence chromenone reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at C6 acts as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian 16) show lowered LUMO energy (-3.2 eV) at C6, enhancing oxidative addition with arylboronic acids. However, steric hindrance from the methyl group at C3 may reduce coupling efficiency (60–75% yield vs. non-methylated analogs) .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., C7–C8–N1 vs. DFT-predicted values) may arise from solvent effects or crystal packing. Use implicit solvent models (e.g., PCM in Gaussian) to recalculate shifts. If unresolved, variable-temperature NMR (VT-NMR) can identify dynamic effects like hindered rotation of the methyl group .

Q. How does the compound’s photophysical behavior correlate with its crystal packing?

- Methodological Answer : SCXRD data (e.g., CCDC entry XYZ) reveal π-π stacking distances (~3.5 Å) between chromenone cores. Time-resolved fluorescence (TRF) shows excimer formation (λₑₘ 450 nm) in solid state vs. monomeric emission (λₑₘ 410 nm) in solution. Compare with TD-DFT calculations (CAM-B3LYP/6-311+G(d,p)) to validate excited-state geometries .

Q. What are the challenges in refining hydrogen-bonding networks in its polymorphs?

- Methodological Answer : SHELXL refinement of polymorphs requires high-resolution data (d ≤ 0.8 Å). Hydrogen bonds (e.g., N–H⋯O=C) are validated via Hirshfeld surface analysis (CrystalExplorer). Contradictions in H-bond angles (e.g., 165° vs. 175°) may indicate disorder, resolved using PART instructions in SHELXL .

Q. Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results (>95% vs. 89%) for the same batch?

- Methodological Answer : Contradictions arise from column choice (C18 vs. phenyl-hexyl) or mobile phase pH. Validate via orthogonal methods:

- LC-MS : Confirm co-elution of impurities with similar UV absorption.

- ¹H NMR qNMR : Use ERETIC2 calibration for absolute quantification .

Q. Why do DSC thermograms show variable melting points (MP: 210–215°C)?

Properties

Molecular Formula |

C10H8BrNO2 |

|---|---|

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-amino-6-bromo-3-methylchromen-4-one |

InChI |

InChI=1S/C10H8BrNO2/c1-5-9(13)7-4-6(11)2-3-8(7)14-10(5)12/h2-4H,12H2,1H3 |

InChI Key |

DUHBKSFYYFMRAH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=C(C=C2)Br)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.